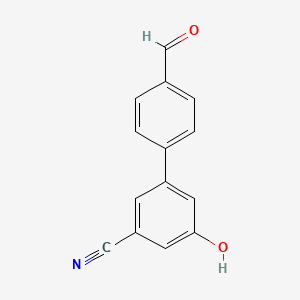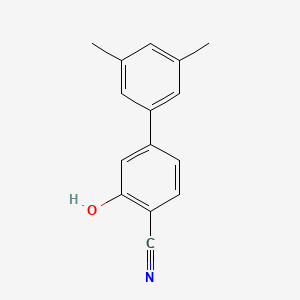
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% (2C5DMPP) is an organic compound that is widely used in scientific research. It is a phenol derivative with a reactive cyano group and a dimethylphenyl substituent. Due to its unique chemical structure, 2C5DMPP has a number of applications in research and development.
Mechanism of Action
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a reactive compound that can react with other molecules in a number of ways. It can act as a nucleophile and react with electrophiles to form new covalent bonds. It can also act as an electrophile and react with nucleophiles to form new covalent bonds. Additionally, it can act as a catalyst and accelerate reactions without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a relatively stable compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or mutagenic.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively stable and has a wide range of reactivity. Additionally, it is relatively easy to synthesize and can be purified using column chromatography. However, it is also a highly reactive compound and must be handled with care.
Future Directions
The potential applications of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% are numerous and still being explored. Possible future directions include the synthesis of novel organic compounds, the development of new fluorescent probes, and the use of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% in drug discovery and development. Additionally, further studies are needed to better understand the mechanism of action of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% and its potential biochemical and physiological effects.
Synthesis Methods
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% can be synthesized from the reaction of 2,4-dimethylphenol and cyanogen bromide. The reaction is performed in a solvent such as dimethylformamide (DMF) at a temperature of 0-10°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid (PTSA). The product is then purified by column chromatography and recrystallization.
Scientific Research Applications
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reactant in the synthesis of biologically active compounds such as benzodiazepines, tricyclic antidepressants, and anti-inflammatory agents. It is also used as a reagent in the synthesis of other organic compounds. Additionally, it is used in the synthesis of fluorescent probes, which are used in fluorescence microscopy and other imaging techniques.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVNGAWJSIARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684658 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261982-75-5 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














